molecular formula C21H20FN3O2S2 B3000655 N-(3,5-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-74-1

N-(3,5-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Katalognummer: B3000655
CAS-Nummer: 941980-74-1
Molekulargewicht: 429.53
InChI-Schlüssel: PHAXTJYQINTJDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a 3,5-dimethylphenyl group, and a 4-fluorophenyl acetamide moiety. This structural combination is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel therapeutic agents. The compound's core research value is derived from the documented biological activities of its constituent parts. The thiazole ring is a privileged scaffold in drug discovery, known for its wide spectrum of biological properties. Molecules containing the thiazole nucleus have demonstrated potent antibacterial activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, as well as against vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, structural analogues featuring similar acetamide and aryl substitutions have shown promising antifungal activity against resistant Candida species, including C. auris , with efficacy greater than that of fluconazole . Beyond antimicrobial applications, thiazole derivatives are extensively investigated for their anticancer potential . They can modulate various cellular pathways and have shown cytotoxicity against several human cell lines, making them valuable tools for probing oncogenic mechanisms and identifying new therapeutic targets . The 3,5-dimethylphenyl and 4-fluorophenyl groups are common pharmacophores that enhance molecular interaction with biological targets and improve physicochemical properties, thereby contributing to the compound's overall research utility. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13-7-14(2)9-17(8-13)24-19(26)10-18-11-28-21(25-18)29-12-20(27)23-16-5-3-15(22)4-6-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAXTJYQINTJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole moiety and various functional groups that contribute to its biological activity. This article aims to present a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-(3,5-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
  • Molecular Formula : C19H20FN3O2S

The biological activity of this compound primarily arises from its interaction with specific cellular targets. The thiazole ring is known for its role in various pharmacological activities, including anticancer and antimicrobial effects. The presence of the 4-fluorophenyl group enhances its binding affinity to target proteins, potentially increasing its efficacy against various diseases.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that compounds with thiazole moieties exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the one have shown IC50 values less than that of doxorubicin in various assays, indicating promising anticancer potential .
    • A structure-activity relationship (SAR) analysis revealed that the presence of methyl groups on the phenyl ring significantly contributes to increased cytotoxicity .
  • Antimicrobial Activity :
    • Thiazole derivatives have been documented for their antifungal properties. In vitro studies demonstrated activity against Candida albicans, showcasing the potential for developing antifungal agents from this class of compounds .
    • The compound's ability to inhibit bacterial growth has also been explored, although specific data on this compound's effectiveness is still limited.
  • Anti-inflammatory Properties :
    • Some thiazole-containing compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. This aspect is crucial for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 < Doxorubicin against A431 cells
AntifungalActive against Candida albicans
Anti-inflammatoryModulation of inflammatory pathways

Notable Research Findings

  • Cytotoxicity Studies :
    • A study conducted by Evren et al. (2019) demonstrated that thiazole derivatives, including those with similar structures to our compound, showed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells, indicating a robust anticancer profile .
  • Molecular Dynamics Simulations :
    • Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its biological activity .
  • Structure Activity Relationship (SAR) :
    • The SAR analysis indicated that specific substitutions on the phenyl ring and thiazole moiety are critical for enhancing the biological activity of these compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Formulas
Compound Name Molecular Formula Key Substituents Reference
Target Compound C22H21FN3O2S2 3,5-Dimethylphenyl, 4-fluorophenylamino, thiazole, thioether
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide C20H18FN3O4S 3,5-Dimethoxybenzamide, 4-fluorophenylamino, thiazole
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide C22H20N2O4S2 Benzo[d][1,3]dioxol-5-yl, 3,5-dimethylphenyl, thiazole, thioether
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 3,4-Dichlorophenyl, thiazole
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide C23H20F3N3O3S2 3,5-Dimethoxyphenyl, trifluoromethylbenzothiazole, pyrimidinone

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenylamino group (electron-withdrawing) contrasts with the 3,5-dimethoxybenzamide in ’s compound (electron-donating), which may alter electronic distribution and binding affinity in biological targets .
  • Aromatic Substituents: The benzo[d][1,3]dioxol-5-yl group () increases steric bulk and oxygen content compared to the target’s fluorophenylamino group, likely affecting solubility and metabolic stability .

Divergences :

  • ’s compound uses a dimethoxybenzamide group, synthesized via coupling of 3,5-dimethoxybenzoic acid with a thiazole-amine intermediate, differing from the target’s dimethylphenyl acetamide .

Physicochemical Properties

Table 2: Spectral and Physical Properties
Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () N-(4-(2-(4-fluorophenylamino)ethyl)thiazol-2-yl)-3,5-dimethoxybenzamide ()
IR ν(C=O) 1663–1682 cm⁻¹ (acetamide) 1685 cm⁻¹ (acetamide) 1670 cm⁻¹ (benzamide)
1H-NMR Shifts δ 7.2–7.4 (aromatic H) δ 7.6–7.8 (dichlorophenyl H) δ 6.8–7.1 (dimethoxybenzene H)
Solubility Moderate (DMSO) Low (aqueous) High (polar solvents)

Insights :

  • The target’s IR spectrum confirms the acetamide C=O stretch (1663–1682 cm⁻¹), consistent with ’s hydrazinecarbothioamides .
  • The dichlorophenyl analog () exhibits lower solubility due to hydrophobic Cl substituents, whereas dimethoxy groups () enhance polarity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this acetamide-thiazole derivative?

Answer:
The compound can be synthesized via a multi-step coupling approach. A plausible route involves:

Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptoacetic acid derivatives) with a halogenated thiazole precursor under basic conditions (e.g., triethylamine in dichloromethane) .

Amide coupling : Using carbodiimide-based reagents (e.g., EDC·HCl) to couple the thiazole-thioether intermediate with the 4-fluoroaniline derivative. Solvent choice (e.g., DCM or DMF) and temperature control (e.g., 273 K) are critical to minimize side reactions .

Purification : Employ column chromatography or recrystallization (e.g., methanol/acetone mixtures) to isolate the final product. Confirm purity via HPLC or TLC .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., distinguishing methyl groups on the 3,5-dimethylphenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : If single crystals are obtainable, analyze bond angles and torsion angles (e.g., twist between thiazole and aryl rings) to validate stereoelectronic effects .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced: What experimental design strategies optimize reaction yields for analogous acetamide-thiazole systems?

Answer:
Apply Design of Experiments (DoE) principles:

  • Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading, temperature).
  • Response surface methodology (RSM) : Optimize parameters like reaction time and stoichiometry via central composite design (CCD) .
  • Quantum chemical calculations : Pre-screen conditions using density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Example : For thioether formation, prioritize solvent polarity (e.g., dichloromethane vs. THF) and base strength (triethylamine vs. pyridine) as key factors .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:
Follow a systematic approach:

Replicate experiments : Conduct triplicate trials under standardized conditions (e.g., fixed pH, temperature) to assess reproducibility .

Control variables : Compare results across cell lines or enzymatic assays (e.g., cytochrome P450 inhibition vs. kinase assays) to identify assay-specific artifacts.

Statistical analysis : Use ANOVA or Tukey’s HSD test to determine if observed differences are statistically significant (p < 0.05) .

Mechanistic studies : Employ molecular docking or MD simulations to evaluate target binding affinity variations due to conformational flexibility .

Advanced: What computational strategies predict the compound’s solubility and bioavailability?

Answer:
Combine in silico tools:

  • Solubility prediction : Use the General Solubility Equation (GSE) or Abraham solvation parameters. Validate experimentally via shake-flask method with HPLC-UV quantification .
  • Lipophilicity (LogP) : Calculate via software (e.g., ChemAxon) or measure via octanol-water partitioning.
  • Bioavailability : Apply the Rule of Five (Ro5) and machine learning models (e.g., SwissADME) to assess absorption risks. Note: The 4-fluorophenyl group may enhance membrane permeability but reduce aqueous solubility .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core modifications : Synthesize analogs with variations in:

  • Thiazole substituents (e.g., methyl vs. chloro groups).
  • Aryl rings (e.g., 3,5-dimethylphenyl vs. 2,4-difluorophenyl) .

Bioassay panels : Test against primary and secondary targets (e.g., cancer cell lines, bacterial strains) to map pharmacophore requirements.

Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) to activity trends .

Advanced: What safety protocols are critical when handling this compound in vitro?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., thiols) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air immediately .

Advanced: How can researchers address crystallization challenges for X-ray diffraction studies?

Answer:

  • Solvent selection : Use mixed solvents (e.g., methanol:acetone 1:1) to slow crystallization .
  • Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : For low-melting-point crystals, use glycerol or paraffin oil to prevent decay during data collection .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Light/heat exposure : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines.
  • Metabolic stability : Use liver microsomes or hepatocytes to assess CYP-mediated oxidation .

Advanced: How to integrate this compound into interdisciplinary research (e.g., chemical biology)?

Answer:

  • Proteomics : Use as a photoaffinity probe by introducing a diazirine or benzophenone moiety for target identification .
  • Imaging : Label with fluorophores (e.g., Cy5) for cellular localization studies.
  • Collaborative frameworks : Partner with computational chemists for QSAR modeling and biophysicists for SPR binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.